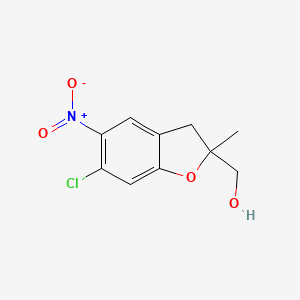
Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl(dimethyl)silyl group and a pent-2-enoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate typically involves multiple steps, starting from readily available precursors. One common approach might involve the protection of a cyclohexanol derivative with a tert-butyl(dimethyl)silyl group, followed by esterification with a pent-2-enoic acid derivative. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the degree of unsaturation or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups or replace existing ones.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: The compound might be studied for its biological activity or as a potential drug candidate.
Medicine: Its structural features could make it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents.
Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate include other cyclohexyl derivatives with different substituents or ester groups. Examples might include:
- Methyl (Z)-5-((1R,2S)-2-hydroxycyclohexyl)pent-2-enoate
- Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)hex-2-enoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the tert-butyl(dimethyl)silyl group provides steric protection and influences the compound’s reactivity, while the (Z)-configuration of the pent-2-enoate ester affects its chemical behavior and interactions.
Propriétés
Numéro CAS |
101859-37-4 |
|---|---|
Formule moléculaire |
C18H34O3Si |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
methyl (Z)-5-[(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexyl]pent-2-enoate |
InChI |
InChI=1S/C18H34O3Si/c1-18(2,3)22(5,6)21-16-13-9-7-11-15(16)12-8-10-14-17(19)20-4/h10,14-16H,7-9,11-13H2,1-6H3/b14-10-/t15-,16+/m1/s1 |
Clé InChI |
JBWWINHRYASNGL-QWDMWISKSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@@H]1CC/C=C\C(=O)OC |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCCCC1CCC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


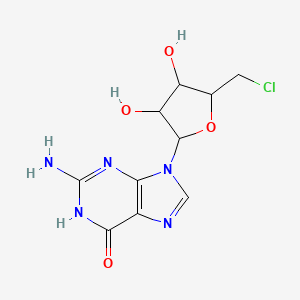
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
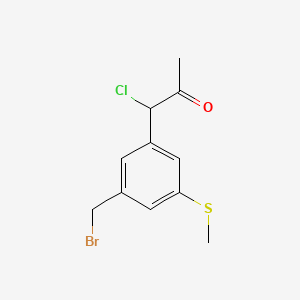
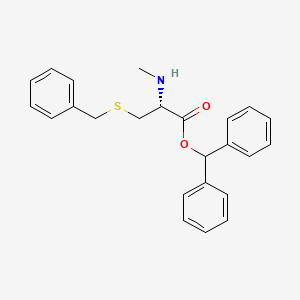
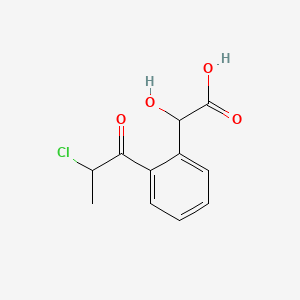
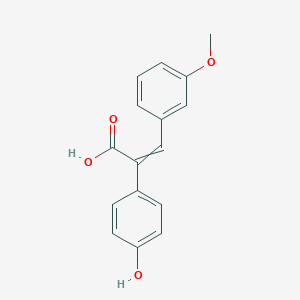
![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
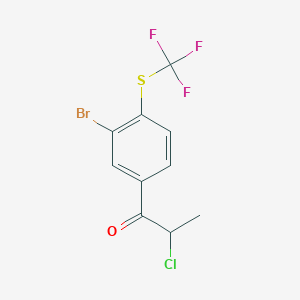
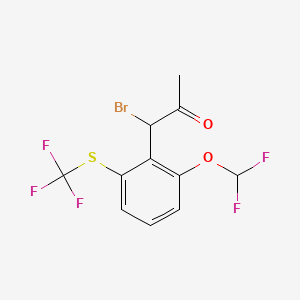

![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
